![molecular formula C17H11N3OS B14866788 N-(quinolin-5-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B14866788.png)
N-(quinolin-5-yl)benzo[d]thiazole-6-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(quinolin-5-yl)benzo[d]thiazole-6-carboxamide is a heterocyclic compound that combines the structural features of quinoline and benzothiazole. These two moieties are known for their significant biological activities and are often found in various pharmacologically active compounds. The quinoline ring is a bicyclic structure consisting of a benzene ring fused to a pyridine ring, while the benzothiazole ring is a bicyclic structure consisting of a benzene ring fused to a thiazole ring. The combination of these two rings in this compound makes it a compound of interest in medicinal chemistry and drug discovery.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(quinolin-5-yl)benzo[d]thiazole-6-carboxamide typically involves the condensation of quinoline derivatives with benzothiazole derivatives. One common method involves the reaction of 2-aminothiophenol with ethyl glyoxylate to form 5-substituted benzo[d]thiazole-2-carboxylate intermediates . These intermediates can then be further reacted with quinoline derivatives under appropriate conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar synthetic routes as described above. The reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity. The use of microwave irradiation and one-pot multicomponent reactions are some of the advanced techniques employed to enhance the efficiency of the synthesis process .
化学反応の分析
Types of Reactions
N-(quinolin-5-yl)benzo[d]thiazole-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the quinoline and benzothiazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may yield reduced quinoline derivatives. Substitution reactions can introduce various functional groups onto the quinoline or benzothiazole rings, leading to a wide range of derivatives with potential biological activities.
科学的研究の応用
Chemistry: The compound serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It has shown potential as an antimicrobial and antiviral agent.
Medicine: The compound is being investigated for its anticancer properties, particularly in targeting specific cancer cell lines.
Industry: It may be used in the development of new materials with unique electronic and optical properties.
作用機序
The mechanism of action of N-(quinolin-5-yl)benzo[d]thiazole-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the disruption of cellular processes in pathogens or cancer cells. Molecular docking studies have shown that the compound can bind to active sites of target proteins, thereby inhibiting their function . The exact pathways involved depend on the specific biological activity being targeted.
類似化合物との比較
N-(quinolin-5-yl)benzo[d]thiazole-6-carboxamide can be compared with other similar compounds, such as:
N-(pyridin-4-yl)benzo[d]thiazole-6-carboxamide: Similar structure but with a pyridine ring instead of a quinoline ring.
N-(benzo[d]thiazol-2-yl)-2-phenylbenzamides: Benzothiazole derivatives with different substituents on the benzamide moiety.
The uniqueness of this compound lies in its combined quinoline and benzothiazole structure, which imparts distinct biological activities and potential therapeutic applications.
特性
分子式 |
C17H11N3OS |
|---|---|
分子量 |
305.4 g/mol |
IUPAC名 |
N-quinolin-5-yl-1,3-benzothiazole-6-carboxamide |
InChI |
InChI=1S/C17H11N3OS/c21-17(11-6-7-15-16(9-11)22-10-19-15)20-14-5-1-4-13-12(14)3-2-8-18-13/h1-10H,(H,20,21) |
InChIキー |
VORRJQLSXHZGGX-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=CC=N2)C(=C1)NC(=O)C3=CC4=C(C=C3)N=CS4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Iodo-4,5,6,7-tetrahydrothieno[2,3-C]pyridine](/img/structure/B14866709.png)
![[(1S,4S)-3-bromo-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid;hydrate](/img/structure/B14866713.png)
![N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-N'-(2-methylphenyl)ethanediamide](/img/structure/B14866715.png)

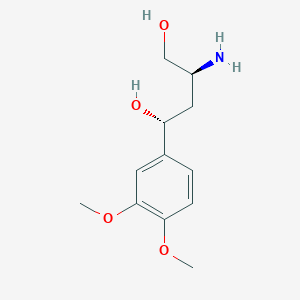
![4-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-1,2,5-oxadiazol-3-amine](/img/structure/B14866726.png)


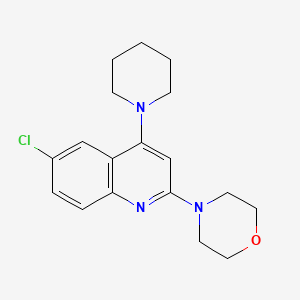
![4-Methyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-9-ol](/img/structure/B14866736.png)
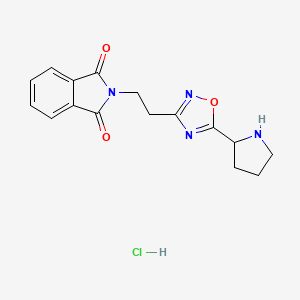
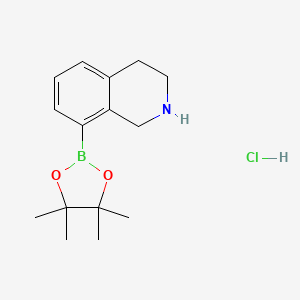
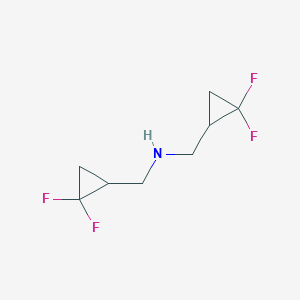
![(3S,4S)-3,4-bis[(4-hydroxy-3-methoxyphenyl)methyl]-3-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-2-one](/img/structure/B14866785.png)
